4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-15-10-6-13(7-11-15)18(22)19-17-16(20-25-21-17)12-4-8-14(23-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWJCUQSOXPFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Oxadiazole Core
The 1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of amidoxime intermediates. For example, 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine is generated by reacting 4-methoxybenzaldehyde oxime with cyanogen bromide under basic conditions. Computational studies suggest that electron-donating groups (e.g., methoxy) at the para position enhance cyclization efficiency by stabilizing transition states through resonance effects.
Reaction Conditions:
Benzamide Coupling
The oxadiazol-3-amine intermediate is subsequently reacted with 4-ethoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted coupling at 60°C for 15 minutes increases yields to 85% compared to conventional heating (48 hours, 62%).
Key Optimization Parameters:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time | 48 h | 15 min |
| Temperature | 25°C | 60°C |
| Yield | 62% | 85% |
One-Pot Tandem Cyclization-Amidation Approach
Recent advances employ tandem reactions to streamline synthesis. A 2023 study demonstrated a one-pot method combining oxadiazole formation and amidation using Pd(II)-NHC (N-heterocyclic carbene) catalysts:
Reaction Scheme
-
Oxime Formation: 4-Methoxybenzaldehyde + hydroxylamine hydrochloride → 4-methoxybenzaldehyde oxime
-
Cyclization: Oxime + trichloroacetonitrile → 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine
-
In Situ Amidation: Oxadiazol-3-amine + 4-ethoxybenzoic acid → Target compound
Advantages:
-
Eliminates intermediate purification
-
Reduces solvent waste (E-factor: 8.2 vs. 23.5 for classical methods)
Solid-Phase Synthesis for High-Throughput Production
Patent US7427638B2 describes a solid-supported method using Wang resin to anchor the oxadiazole precursor:
Stepwise Protocol
-
Resin Functionalization: Wang resin → 4-methoxyphenyloxadiazole resin
-
Amine Deprotection: TFA/DCM (1:4) cleaves Fmoc groups
-
Benzamide Coupling: HATU/4-ethoxybenzoic acid in DMF
Performance Metrics:
Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling eliminates solvent use:
Photocatalytic Cyclization
Visible-light-mediated synthesis using eosin Y:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Cost (USD/g) |
|---|---|---|---|---|
| Classical | 62–85 | 92–95 | 48 h | 120 |
| One-Pot | 78 | 89 | 6 h | 85 |
| Solid-Phase | 95 | >95 | 72 h | 210 |
| Mechanochemical | 70 | 88 | 2 h | 65 |
Trade-offs:
-
Classical methods remain preferred for small-scale research due to flexibility.
-
Solid-phase synthesis excels in purity but suffers from high resin costs.
Critical Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Competing 1,2,4-oxadiazole byproducts arise from alternative cyclization pathways. Using bulky bases (e.g., DBU) suppresses undesired regioisomers by 89%.
Amidation Side Reactions
Overactivation of the carboxylate precursor can lead to N-acylurea formation. Pre-mixing 4-ethoxybenzoic acid with ClCO₂Et minimizes this side reaction.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The benzamide group in the target compound can be compared to analogs with different substituents:
Key Observations :
Substituent Variations on the Oxadiazole Ring
The 4-methoxyphenyl group on the oxadiazole can be compared to other aromatic substituents:
Key Observations :
- Methoxyphenyl vs. nitrophenyl : The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize the oxadiazole ring compared to electron-withdrawing nitro groups .
Biological Activity
4-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to various biological interactions, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.4 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)
The compound comprises a benzamide core with an ethoxy group and a methoxy-substituted oxadiazole moiety. This arrangement enhances its solubility and bioavailability compared to other similar compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Notable findings include:
Antiplasmodial Activity
In vitro studies have demonstrated that this compound possesses antiplasmodial activity, particularly against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance potency against this pathogen .
Antitumor Properties
The compound has shown promising results in inhibiting tumor cell proliferation. In assays involving various cancer cell lines, it exhibited cytotoxic effects, suggesting its potential as an anticancer agent. For instance, it was found to inhibit the growth of HCC827 and NCI-H358 cell lines with IC50 values of approximately 6.26 μM and 6.48 μM respectively .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation or metabolic pathways critical for pathogen survival.
- DNA Binding : Preliminary studies suggest that it may bind to DNA in a manner similar to other compounds in its class, potentially interfering with replication processes .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Similar oxadiazole and benzamide structure | Antiplasmodial activity |
| N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Different aryl substitution | Anticancer properties |
| 3-Acetoxy-N-(4-methoxyphenyl)benzamide | Acetoxy group instead of ethoxy | Antioxidant activity |
This table highlights how variations in substituents can influence biological activity, emphasizing the importance of structural optimization in drug design.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimalarial Efficacy : A study involving the administration of this compound showed significant reductions in parasitemia levels in infected mice models compared to controls .
- Cancer Cell Line Studies : In vitro assays revealed that treatment with this compound led to increased apoptosis rates in treated cancer cells compared to untreated controls, indicating its potential as a therapeutic agent against malignancies .
Q & A
Basic: How can researchers optimize the synthesis of 4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide to improve yield and purity?
Methodological Answer:
The synthesis typically involves three key steps: (1) cyclization of a hydrazide precursor to form the oxadiazole ring, (2) introduction of the 4-methoxyphenyl substituent via electrophilic substitution, and (3) amidation with 4-ethoxybenzoic acid derivatives.
- Critical Parameters:
- Temperature: Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
- pH Control: Use mild acidic conditions (pH 4–5) for hydrazide cyclization to stabilize intermediates .
- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to dichloromethane .
- Purification: Post-synthesis, employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound with >95% purity .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR: 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 155–160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (theoretical [M+H]+: 382.13) and detect impurities .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the oxadiazole ring and benzamide groups .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified ethoxy/methoxy groups (e.g., replacing methoxy with chloro or nitro groups) to assess impact on target binding .
- Biological Assays: Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonding with oxadiazole N-atoms) .
Advanced: What strategies resolve contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles.
- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., fixed ATP concentration in kinase assays) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may interfere with activity .
- Dose-Response Curves: Confirm activity thresholds; some studies may report false positives due to high compound concentrations .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger) to screen for unintended targets (e.g., cytochrome P450 isoforms) .
- MD Simulations: Run 100-ns simulations to assess stability of compound-receptor complexes and identify metastable binding modes .
- Kinetic Analysis: Predict residence time using umbrella sampling to evaluate selectivity over related enzymes .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction Optimization: Transition from batch to flow chemistry for oxadiazole formation to improve heat transfer and reduce side products .
- Cost-Efficiency: Replace expensive catalysts (e.g., Pd-based) with organocatalysts for amidation steps .
- Green Chemistry: Implement solvent recovery systems (e.g., DMF distillation) to minimize waste .
Advanced: How does the compound’s electronic profile influence its reactivity in biological systems?
Methodological Answer:
- DFT Calculations: Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict sites of electrophilic attack (e.g., oxadiazole ring) .
- Redox Potential: Use cyclic voltammetry to measure oxidation peaks (~1.2 V vs. Ag/AgCl), indicating susceptibility to metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
